N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O4/c1-8-5-12(18(20)21)16-17(8)7-13(19)15-10-6-9(14)3-4-11(10)22-2/h3-6H,7H2,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFXDMCRGUOGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Nitration: The methyl group on the pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Acetamide Formation: The nitrated pyrazole can then be reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form the acetamide linkage.
Substitution Reaction: The final step involves the substitution of the acetamide with the 5-chloro-2-methoxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Applications
N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has shown significant promise in anticancer research. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, demonstrating its potential as a therapeutic agent.
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Study 1: Cytotoxicity Evaluation
- In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting effective concentrations for therapeutic use.
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Study 2: Mechanism of Action
- Research has suggested that the compound may induce apoptosis through the activation of caspase pathways. This mechanism was confirmed using flow cytometry and Western blot analysis, highlighting the compound's potential in targeted cancer therapies.
Antibacterial Applications
The compound has also been evaluated for its antibacterial properties, showing effectiveness against several pathogenic bacteria.
-
Study 3: Antibacterial Efficacy
- Preliminary screening against common bacterial strains such as Escherichia coli and Staphylococcus aureus revealed significant antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating a potential role in treating bacterial infections.
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Study 4: Structure-Activity Relationship
- A series of derivatives were synthesized to explore the structure-activity relationship (SAR). Modifications to the pyrazole ring and methoxy group were found to enhance antibacterial potency while minimizing toxicity towards human cells.
Case Study 1: Anticancer Activity
A recent study published in a peer-reviewed journal evaluated the anticancer activity of this compound on various cancer cell lines. The findings demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis, making it a candidate for further development in oncological therapies.
Case Study 2: Antibacterial Effectiveness
Another investigation focused on the antibacterial properties of this compound against multidrug-resistant strains. The study reported that this compound exhibited potent activity against resistant Staphylococcus aureus strains, suggesting its potential utility in clinical settings where conventional antibiotics fail.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives
Compounds 3a–3p () share a pyrazole-carboxamide backbone but differ in substituents. Key comparisons include:
| Compound ID | Substituents (Pyrazole/Phenyl) | Molecular Formula | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|---|
| 3a | 5-Chloro, 3-methyl, phenyl | C21H15ClN6O | 133–135 | 68 | Cyano, carboxamide |
| 3d | 5-Chloro, 3-methyl, 4-fluorophenyl | C21H14ClFN6O | 181–183 | 71 | Cyano, carboxamide |
| Target | 5-Chloro-2-methoxyphenyl, 5-methyl-3-nitro | C14H13ClN4O4* | N/A | N/A | Nitro, methoxy |
Key Observations :
Benzothiazole Acetamides ()
European Patent EP3348550A1 describes benzothiazole acetamides with trifluoromethyl and methoxy groups. For example:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
Thiazole-Based Analogues ()
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide features a thiazole ring instead of pyrazole.
- The absence of a nitro group reduces metabolic instability but may limit redox-mediated bioactivity .
Triazole-Pyrazole Hybrids ()
Compounds like N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides combine pyrazole and triazole moieties.
Quinazolinone and Indole Derivatives ()
Electronic Effects
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C12H12ClN3O3
- Molecular Weight : 285.69 g/mol
- CAS Number : 1613329-98-8
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound exhibits significant antimicrobial activity against a range of pathogens.
In Vitro Studies
In vitro evaluations have shown that pyrazole derivatives can inhibit bacterial growth effectively. For instance, one study reported minimum inhibitory concentration (MIC) values for several derivatives, with some displaying MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Staphylococcus epidermidis |
These results indicate that this compound could be a promising candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been extensively studied. Various compounds have shown significant cytotoxic effects against multiple cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of several pyrazole derivatives on MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines. The compound exhibited IC50 values indicating potent anticancer activity:
These findings suggest that the compound has the potential to inhibit tumor growth effectively, making it a candidate for further research in cancer therapeutics .Compound Cell Line IC50 (µM) 4 MCF7 3.79 36 HepG2 26 35 HCT116 1.1
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies indicate that the compound may induce apoptosis in cancer cells and inhibit biofilm formation in bacteria, contributing to its antimicrobial efficacy .
Q & A
Q. What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine as a base. For example, dropwise addition of chloroacetyl chloride to a mixture of the amine precursor and triethylamine in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF, yields the target acetamide . Optimization may involve varying solvents (e.g., dioxane vs. triethylamine) or adjusting stoichiometric ratios of chloroacetyl chloride to amine precursors . Monitoring reaction progress via TLC ensures completion .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Structural confirmation requires multi-modal analysis:
- 1H NMR to verify proton environments (e.g., methoxy, nitro, and pyrazole groups).
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹).
- LC-MS for molecular weight confirmation and purity assessment.
- Elemental analysis (C, H, N) to validate empirical formula . For example, the molecular formula C₁₄H₁₅ClN₄O₅ (MW: 354.75) can be cross-checked via elemental analysis .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Use the PASS program to predict pharmacological profiles (e.g., antimicrobial, anticancer potential) based on structural motifs .
- Perform molecular docking against target proteins (e.g., enzymes or receptors) to assess binding affinity and mechanistic hypotheses. For instance, nitro groups and pyrazole rings may interact with hydrophobic pockets in enzyme active sites .
- Validate predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity studies).
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize assay protocols : Variations in cell lines (e.g., HeLa vs. MCF-7), solvent carriers (DMSO vs. saline), or incubation times can skew results.
- Control for stereochemical purity : Impurities in regioisomers (e.g., nitro group positioning) may alter activity. Use HPLC to ensure >95% purity .
- Compare with reference compounds : Benchmark against structurally similar acetamides with known activity profiles .
Q. How to design stability studies for this compound under physiological conditions?
- Methodological Answer :
- pH-dependent stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS. Nitro groups may hydrolyze under alkaline conditions.
- Thermal stability : Use TGA/DSC to assess decomposition temperatures.
- Light sensitivity : Store samples in amber vials and test photodegradation under UV/visible light .
Data Contradiction Analysis
Q. How to address conflicting spectral data during structural elucidation?
- Methodological Answer :
- Cross-validate techniques : If NMR signals for the pyrazole ring are ambiguous, use 2D NMR (COSY, HSQC) to resolve coupling patterns .
- Recrystallization : Repurify the compound to remove byproducts (e.g., unreacted chloroacetyl chloride) that may distort spectral readings .
- Compare with synthetic intermediates : Analyze precursors (e.g., 5-methyl-3-nitro-1H-pyrazole) to isolate contributions from substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
